molecular formula C9H10N2O2 B12996668 2-(Azetidin-3-yl)nicotinic acid

2-(Azetidin-3-yl)nicotinic acid

Cat. No.: B12996668
M. Wt: 178.19 g/mol
InChI Key: BLRGPGDJGRUZKN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)nicotinic acid is a heterocyclic compound that features both an azetidine ring and a nicotinic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)nicotinic acid typically involves the formation of the azetidine ring followed by its attachment to the nicotinic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the nicotinic acid moiety .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may act on nicotinic acid receptors or other related pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-3-yl)nicotinic acid is unique due to its combination of an azetidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(azetidin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,13)

InChI Key

BLRGPGDJGRUZKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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